molecular formula C19H21N3O B14519249 4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 62537-71-7

4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B14519249
CAS No.: 62537-71-7
M. Wt: 307.4 g/mol
InChI Key: JVTKVHBIUKDJPZ-UHFFFAOYSA-N
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Description

4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the condensation of 2-amino-5-diethylaminobenzophenone with glycine or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzodiazepines.

Scientific Research Applications

4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in the compound’s pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used for its anticonvulsant properties.

Uniqueness

4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific diethylamino substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

62537-71-7

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

4-(diethylamino)-1-phenyl-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C19H21N3O/c1-3-21(4-2)18-14-19(23)22(15-10-6-5-7-11-15)17-13-9-8-12-16(17)20-18/h5-13H,3-4,14H2,1-2H3

InChI Key

JVTKVHBIUKDJPZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2N(C(=O)C1)C3=CC=CC=C3

Origin of Product

United States

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